2-Bromo-4-isopropylphenyl isothiocyanate
Overview
Description
2-Bromo-4-isopropylphenyl isothiocyanate is an organic compound with the molecular formula C10H10BrNS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is used primarily in biochemical research and has applications in various fields due to its unique chemical properties .
Mechanism of Action
- In the case of 2-Bromo-4-isopropylphenyl isothiocyanate, its specific targets have not been extensively studied, but it likely interacts with cellular proteins or enzymes due to its structural similarity to other ITCs .
- ITCs, including this compound, exert their effects through various mechanisms:
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-Bromo-4-isopropylphenyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues . This interaction can lead to the modification of protein function and structure. Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress in cells, leading to the activation of stress response pathways . Moreover, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to the inhibition or activation of enzymes . This compound can also interact with transcription factors, thereby influencing gene expression . Additionally, this compound can induce the production of reactive oxygen species (ROS), which can further modulate cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to sustained oxidative stress and chronic activation of stress response pathways in cells . These effects can result in alterations in cellular function and viability over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce beneficial effects, such as the activation of detoxification pathways and the inhibition of tumor growth . At high doses, this compound can cause toxic effects, including severe oxidative stress, tissue damage, and organ dysfunction . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels in cells . The compound’s metabolism can also influence its bioavailability and overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution can also be influenced by its lipophilicity and affinity for specific cellular compartments . These factors determine its localization and accumulation within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise localization of this compound can significantly impact its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-isopropylphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-isopropylaniline with thiophosgene. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction conditions include maintaining a temperature range of 0-5°C and using an organic solvent like dichloromethane .
Another method involves the use of phenyl chlorothionoformate and 2-bromo-4-isopropylaniline. This reaction also requires an inert atmosphere and is carried out at room temperature. The product is then purified through column chromatography .
Industrial Production Methods
Industrial production of this compound often employs the same synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of some reagents, such as thiophosgene .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-isopropylphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be substituted by nucleophiles such as amines, leading to the formation of thioureas.
Addition Reactions: The compound can react with alcohols or amines to form thiocarbamates or thioureas, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, dimethylformamide
Conditions: Room temperature, inert atmosphere
Major Products
Thioureas: Formed by the reaction with amines
Thiocarbamates: Formed by the reaction with alcohols
Scientific Research Applications
2-Bromo-4-isopropylphenyl isothiocyanate is widely used in scientific research due to its reactivity and ability to form various derivatives. Some applications include:
Proteomics Research: Used as a reagent for labeling proteins and peptides.
Medicinal Chemistry: Investigated for its potential anticancer and antimicrobial properties.
Organic Synthesis: Serves as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
Comparison
2-Bromo-4-isopropylphenyl isothiocyanate is unique due to the presence of the bromine atom and the isopropyl group, which can influence its reactivity and biological activity. Compared to phenyl isothiocyanate, it may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
2-bromo-1-isothiocyanato-4-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNS/c1-7(2)8-3-4-10(12-6-13)9(11)5-8/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMKZBSGCAZNJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N=C=S)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370808 | |
Record name | 2-Bromo-4-isopropylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246166-33-6 | |
Record name | 2-Bromo-4-isopropylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 246166-33-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.